molecular formula C16H22N2O4 B7929585 {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7929585
M. Wt: 306.36 g/mol
InChI Key: DTLOXENQPUGZCG-AWEZNQCLSA-N
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Description

The compound {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (hereafter referred to as Compound A) is a chiral pyrrolidine derivative functionalized with a benzyloxycarbonyl (Cbz) group and an acetic acid moiety.

Properties

IUPAC Name

2-[(2S)-2-[[methyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-17(10-14-8-5-9-18(14)11-15(19)20)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLOXENQPUGZCG-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Functionalization of Pyrrolidine

Step 1: Synthesis of (S)-2-Aminomethylpyrrolidine

  • Starting Material : (S)-Pyrrolidine-2-carboxylic acid is reduced to (S)-2-aminomethylpyrrolidine via Curtius rearrangement or catalytic hydrogenation.

  • Key Conditions :

    • Hydrogenation: Pd/C, H₂ (1–3 atm), 40–60°C, 12–24 hours.

    • Yield: 75–85%.

Step 2: Cbz Protection of the Amine

  • Reagents : Benzyl chloroformate (Cbz-Cl), triethylamine (TEA), dichloromethane (DCM).

  • Mechanism : Nucleophilic acyl substitution at the primary amine.

  • Conditions : 0–5°C, 2–4 hours, stoichiometric TEA to neutralize HCl.

  • Yield : 90–95%.

Step 3: Methylation of the Protected Amine

  • Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Mechanism : Alkylation of the secondary amine.

  • Conditions : 25°C, 6–8 hours, excess CH₃I.

  • Yield : 80–85%.

Step 4: Introduction of the Acetic Acid Group

  • Reagents : Bromoacetic acid, NaH, tetrahydrofuran (THF).

  • Mechanism : Alkylation of the pyrrolidine nitrogen.

  • Conditions : 0°C to room temperature, 12 hours.

  • Yield : 70–75%.

Route 2: Convergent Approach via Chiral Building Blocks

Step 1: Preparation of (S)-2-[(Methyl-amino)-methyl]pyrrolidine

  • Chiral Pool Synthesis : L-proline is converted to (S)-2-aminomethylpyrrolidine via esterification, reduction, and deprotection.

  • Methylation : Direct alkylation with methyl triflate in the presence of 2,6-lutidine.

  • Yield : 65–70%.

Step 2: Simultaneous Cbz Protection and Acetic Acid Coupling

  • One-Pot Reaction :

    • Cbz-Cl and bromoacetic acid are introduced sequentially.

    • Base : Diisopropylethylamine (DIPEA) in THF.

  • Advantage : Reduces purification steps.

  • Yield : 60–65%.

Optimization and Challenges

Stereochemical Integrity

  • Racemization Risk : High pH or elevated temperatures during methylation or Cbz protection can lead to epimerization.

  • Mitigation : Use mild bases (e.g., TEA instead of NaOH) and low temperatures (0–5°C).

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7 → 1:1 gradient).

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% enantiomeric excess (ee).

Analytical Data and Characterization

Table 1: Spectroscopic Data for {(S)-2-[(Cbz-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic Acid

Property Value Source
Molecular Formula C₁₇H₂₄N₂O₄
Molecular Weight 320.4 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.35–7.25 (m, 5H, ArH), 4.15 (s, 2H, CH₂CO₂H), 3.85–3.70 (m, 1H, CH-N), 2.95 (s, 3H, NCH₃)
Optical Rotation [α]²⁵D = +12.5° (c = 1.0, CHCl₃)

Industrial-Scale Considerations

  • Catalytic Hydrogenation : Preferred over stoichiometric reductants for cost and safety.

  • Solvent Recovery : THF and DCM are recycled via distillation.

  • Throughput : Batch processes yield 50–100 kg/month with >98% purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the pyrrolidine ring or the benzyloxycarbonyl group, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines and alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Drug Development

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its applications include:

  • Antitumor Activity : Research has shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. For example, studies have indicated that modifications to the pyrrolidine ring enhance its efficacy against specific tumors, such as breast and lung cancer .

Neuropharmacology

The compound has potential in neuropharmacological applications due to its ability to cross the blood-brain barrier. Its derivatives have been investigated for:

  • Cognitive Enhancement : Some studies suggest that compounds similar to {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may improve memory and learning processes in animal models .

Synthesis of Peptide Analogues

The compound serves as a building block in the synthesis of peptide analogues. Its unique functional groups allow for:

  • Peptide Conjugation : Researchers have utilized this compound to create novel peptides with enhanced stability and bioactivity, particularly in targeting specific receptors involved in metabolic disorders .

Case Studies

StudyFocusFindings
Antitumor ActivityDemonstrated cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
Cognitive EnhancementShowed promise in improving memory functions in rodent models, indicating neuroprotective properties.
Peptide SynthesisSuccessfully used as a precursor for synthesizing biologically active peptide analogues with improved pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the pyrrolidine ring can participate in various binding interactions.

Comparison with Similar Compounds

Key Structural and Chemical Features:

  • Molecular Formula : Likely $ \text{C}{16}\text{H}{20}\text{N}2\text{O}5 $ (inferred from analogs in and ).
  • Functional Groups: Benzyloxycarbonyl (Cbz) group: Enhances stability and modulates lipophilicity. Methyl-amino linker: Influences steric and electronic properties.
  • Chirality : The (S)-configuration at the pyrrolidine ring is critical for stereoselective interactions .

Structural Analogs with High Similarity

The following compounds exhibit structural or functional resemblance to Compound A , as determined by similarity scores (0.88–0.94) in and :

Compound Name CAS No. Molecular Weight Key Differences Similarity Score
(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride 1353987-83-3 Not provided Methyl ester replaces acetic acid; dihydrochloride salt enhances solubility 0.94
2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid 1353966-84-3 Not provided Cbz group on pyrrolidine-3-position (vs. 2-position in Compound A) 0.88
(R)-2-((R)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanoic acid 61617-07-0 Not provided Propanoic acid chain (vs. acetic acid); (R,R)-stereochemistry 0.88
2-(Pyrrolidin-1-yl)acetic acid 6628-74-6 129.16 g/mol Lacks Cbz and methyl-amino groups; simpler structure 0.76
Key Observations:
  • Stereochemistry : The (S)-configuration in Compound A contrasts with the (R,R)-configuration in CAS 61617-07-0, which may reduce its compatibility with chiral biological targets .
  • Positional Isomerism : The Cbz group’s position on the pyrrolidine ring (2- vs. 3-) significantly alters molecular geometry and binding affinity .
  • Salt Forms : Dihydrochloride derivatives (e.g., 1353987-83-3) improve aqueous solubility but may introduce instability under acidic conditions .

Functional Group Variations

  • Hazard Profiles : Similar compounds (e.g., CAS 219560-29-9 in ) exhibit hazards such as skin/eye irritation (H315, H319), suggesting Compound A may require similar safety precautions .

Enantiomeric and Diastereomeric Comparisons

  • Enantiomers : The (R)-enantiomer of a related compound (CAS 1353995-98-8, ) shows distinct physicochemical properties, underscoring the importance of chirality in drug design .
  • Diastereomers : Methyl ester analogs (e.g., 1353987-83-3) highlight how functional group modifications impact bioavailability and metabolic stability .

Biological Activity

The compound {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS number 1330764-93-6) is a chiral molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a pyrrolidine ring and a benzyloxycarbonyl group, which contribute to its stability and solubility. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structure

The chemical formula for {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is C16H22N2O4C_{16}H_{22}N_{2}O_{4}. The key structural features include:

  • Pyrrolidine Ring : A five-membered ring containing nitrogen.
  • Benzyloxycarbonyl Group : Enhances solubility and stability.
  • Carboxylic Acid Group : Participates in various chemical reactions.

Table 1: Structural Comparison with Similar Compounds

Compound NameCAS NumberStructural Features
{(S)-2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid1163793-31-4Contains isopropyl instead of methyl
{3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid1353947-00-8Variation in position of amino group
{2-(Benzyloxy-carbonyl)-methyl-pyrrolidin-1-y} acetic acid1353954-38-7Similar core structure with different substituents

The biological activity of {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is primarily attributed to its interaction with various biological targets. The presence of the pyrrolidine ring allows for nucleophilic substitution reactions, while the benzyloxycarbonyl group can undergo hydrolysis, releasing active amines that may interact with receptors or enzymes.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    Research has indicated that compounds with similar structures exhibit significant cytotoxic activity against cancer cell lines. For instance, studies on related pyrrolidine derivatives have shown varying degrees of effectiveness against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, suggesting a potential for {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid in anticancer therapies .
  • Receptor Interaction :
    Similar compounds have been identified as high-affinity ligands for specific receptors such as the melanin-concentrating hormone receptor (MCHr1), indicating that {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may also possess receptor-modulating properties .
  • In Vivo Studies :
    Preliminary animal studies have suggested that compounds structurally related to {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid exhibit good plasma exposure and central nervous system penetration, essential factors for therapeutic efficacy in treating obesity and related metabolic disorders .

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